molecular formula C20H22N4O4S2 B12132882 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B12132882
M. Wt: 446.5 g/mol
InChI Key: SQRWIUAHQYWYRP-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and a benzenesulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Thiazole Ring Formation: The hydrazone intermediate is then reacted with a thioamide to form the thiazole ring.

    Sulfonamide Formation: Finally, the thiazole intermediate is reacted with N,N-dimethylbenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine

    Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and thiazole ring are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
  • 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

What sets 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide apart is its combination of a thiazole ring and a benzenesulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H22N4O4S2/c1-4-28-19-11-14(5-10-18(19)25)12-21-23-20-22-17(13-29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-13,25H,4H2,1-3H3,(H,22,23)/b21-12+

InChI Key

SQRWIUAHQYWYRP-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.